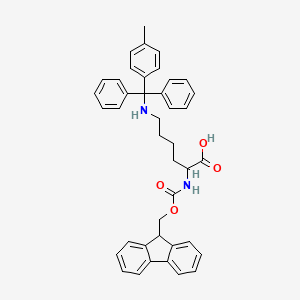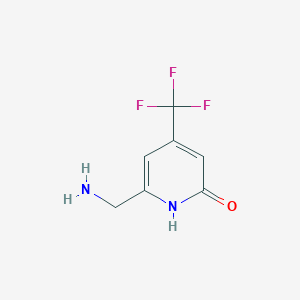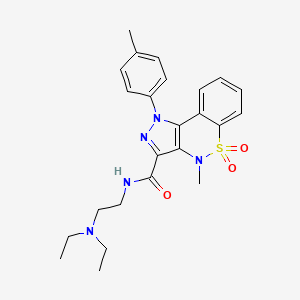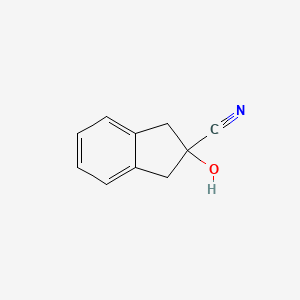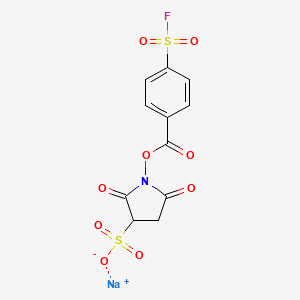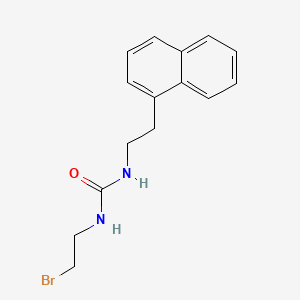
Urea, 1-(2-bromoethyl)-3-(2-(1-naphthyl)ethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, 1-(2-bromoethyl)-3-(2-(1-naphthyl)ethyl)- is a complex organic compound that features a urea backbone substituted with a 2-bromoethyl group and a 2-(1-naphthyl)ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 1-(2-bromoethyl)-3-(2-(1-naphthyl)ethyl)- typically involves the reaction of 1-(2-bromoethyl)naphthalene with an appropriate urea derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in the 2-bromoethyl group can be substituted by various nucleophiles, leading to a wide range of derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the naphthyl and ethyl groups.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophiles: Sodium azide, potassium thiocyanate, and amines.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products
Substitution Products: Various substituted urea derivatives.
Oxidation Products: Naphthoquinones and related compounds.
Reduction Products: Reduced naphthyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, Urea, 1-(2-bromoethyl)-3-(2-(1-naphthyl)ethyl)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein modifications. Its ability to undergo substitution reactions makes it a valuable tool for labeling and tracking biomolecules.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. The naphthyl group is known for its bioactivity, and modifications of this compound could lead to new drug candidates.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of Urea, 1-(2-bromoethyl)-3-(2-(1-naphthyl)ethyl)- involves its interaction with molecular targets through its reactive bromine and naphthyl groups. The bromine atom can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications that can alter their activity. The naphthyl group can engage in π-π interactions and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Bromoethyl)naphthalene
- 2-Bromoethyl N-(1-naphthyl)carbamate
- Naphthylurea derivatives
Uniqueness
Urea, 1-(2-bromoethyl)-3-(2-(1-naphthyl)ethyl)- stands out due to the combination of its urea backbone with both a 2-bromoethyl and a 2-(1-naphthyl)ethyl group. This unique structure imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications.
Properties
CAS No. |
102434-32-2 |
|---|---|
Molecular Formula |
C15H17BrN2O |
Molecular Weight |
321.21 g/mol |
IUPAC Name |
1-(2-bromoethyl)-3-(2-naphthalen-1-ylethyl)urea |
InChI |
InChI=1S/C15H17BrN2O/c16-9-11-18-15(19)17-10-8-13-6-3-5-12-4-1-2-7-14(12)13/h1-7H,8-11H2,(H2,17,18,19) |
InChI Key |
MCBJTMUMVUJPLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CCNC(=O)NCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


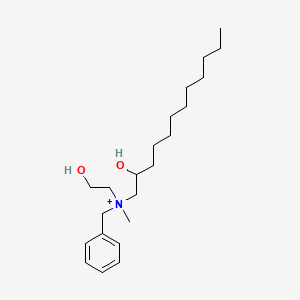
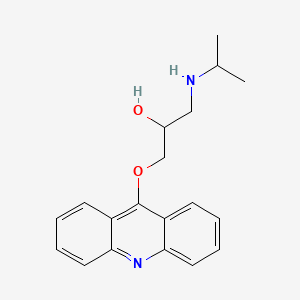
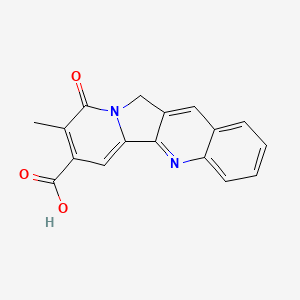
![ethyl N-[[(2-ethoxycarbonylhydrazino)-phenyl-phosphoryl]amino]carbamate](/img/structure/B12813648.png)
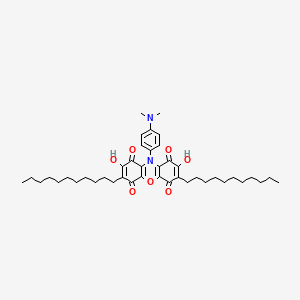
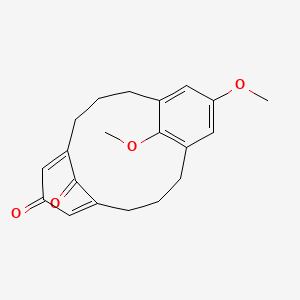
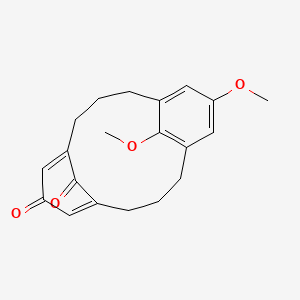
![1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12813665.png)
